2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide
Overview
Description
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, and a dimethylamino sulfonyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Bromination: Introduction of the bromine atom to the indole ring.
Cyclohexylation: Addition of the cyclohexyl group.
Sulfonylation: Attachment of the dimethylamino sulfonyl group.
Carboxamidation: Formation of the carboxamide group.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, cyclohexyl halides for cyclohexylation, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-cyclohexyl-1H-indole-6-carboxamide: Lacks the dimethylamino sulfonyl group.
3-Cyclohexyl-N-[(dimethylamino)sulfonyl]-1H-indole-6-carboxamide: Lacks the bromine atom.
2-Bromo-1H-indole-6-carboxamide: Lacks both the cyclohexyl and dimethylamino sulfonyl groups.
Uniqueness
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide is unique due to the presence of all three functional groups (bromine, cyclohexyl, and dimethylamino sulfonyl) on the indole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22BrN3O3S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-bromo-3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C17H22BrN3O3S/c1-21(2)25(23,24)20-17(22)12-8-9-13-14(10-12)19-16(18)15(13)11-6-4-3-5-7-11/h8-11,19H,3-7H2,1-2H3,(H,20,22) |
InChI Key |
UGWQQOFFCLPVOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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